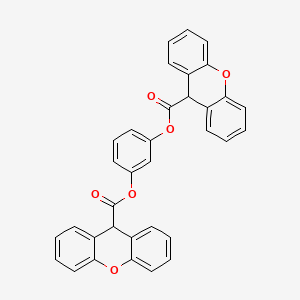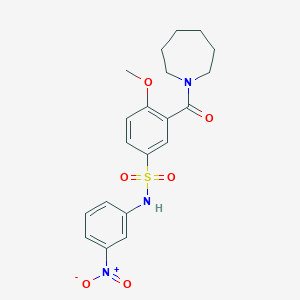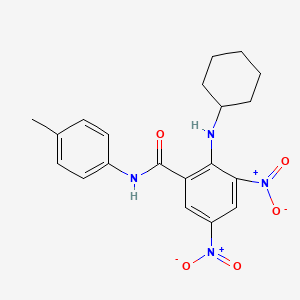![molecular formula C7H13N7O2S B15151495 2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide](/img/structure/B15151495.png)
2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide, followed by the addition of carbon disulfide. The resulting intermediate is then reacted with amines to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing it from interacting with its natural substrate.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: This compound has similar structural features but different functional groups, leading to different chemical properties and applications.
2-Amino-5-methyl-1,3,4-thiadiazole:
2-Amino-5-phenyl-1,3,4-thiadiazole: This compound has a phenyl group, which significantly alters its chemical behavior and applications.
Uniqueness
2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit urease and its potential as an anticancer agent make it particularly noteworthy in scientific research .
Properties
Molecular Formula |
C7H13N7O2S |
|---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide |
InChI |
InChI=1S/C7H13N7O2S/c8-7-14-13-4(17-7)2-1-3(5(15)11-9)6(16)12-10/h3H,1-2,9-10H2,(H2,8,14)(H,11,15)(H,12,16) |
InChI Key |
KSZVMAILZALIRJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)NN)C(=O)NN)C1=NN=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B15151414.png)
![1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15151435.png)

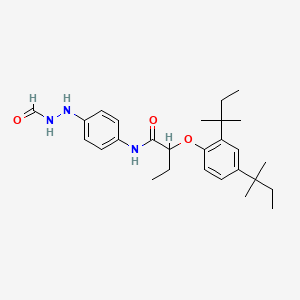
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B15151449.png)
![1-oxo-1-phenylpropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B15151465.png)
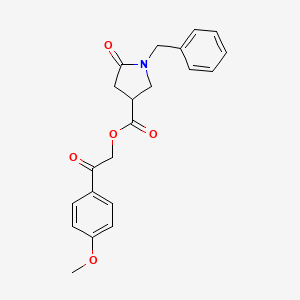
![2-(4-Bromophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B15151475.png)
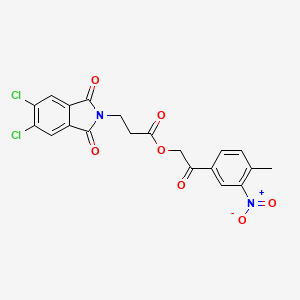
![propyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B15151487.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide](/img/structure/B15151494.png)
